molecular formula C9H14N2 B8483581 2-Amino-5-butylpyridine

2-Amino-5-butylpyridine

Cat. No. B8483581
M. Wt: 150.22 g/mol
InChI Key: HMENCODZBOKPIA-UHFFFAOYSA-N
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Patent
US04122274

Procedure details

A mixture of benzyl (5-n-butyl-2-pyridyl)carbamate (6.5 g. 22.86 mmoles) and 10% palladium on carbon (2.7 g.) in ethanol (400 ml.) was shaken at room temperature for 2 hours in an atmosphere of hydrogen at an initial pressure of 3.52 kg./cm.2The mixture was filtered and the filtrate reduced to dryness to leave 2-amino-5-n-butylpyridine (3.42 g., 99.7%), m.p. 30°-33° (lit. m.p. 35°-36° in Helv. Chim. Acta, 39, 505 (1956).
Name
benzyl (5-n-butyl-2-pyridyl)carbamate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:11]C(=O)OCC2C=CC=CC=2)=[N:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].[H][H]>[Pd].C(O)C>[NH2:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:1][CH2:2][CH2:3][CH3:4])=[CH:10][N:9]=1

Inputs

Step One
Name
benzyl (5-n-butyl-2-pyridyl)carbamate
Quantity
6.5 g
Type
reactant
Smiles
C(CCC)C=1C=CC(=NC1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
/cm.2The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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